

Doxofylline-d4 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Doxofylline-d4	
Cat. No.:	B12418633	Get Quote

An In-depth Technical Guide to Doxofylline-d4

This technical guide provides a comprehensive overview of **Doxofylline-d4**, a deuterated analog of the bronchodilator Doxofylline. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, analytical applications, and the pharmacological context of its parent compound.

Core Compound Properties

Doxofylline-d4 is a stable, isotopically labeled form of Doxofylline, which is a methylxanthine derivative used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The primary utility of **Doxofylline-d4** is as an internal standard in analytical and pharmacokinetic research, enhancing the accuracy of quantification in complex biological matrices.

Table 1: Physicochemical Properties of Doxofylline-d4



Property	Value
CAS Number	1346599-13-0
Molecular Weight	270.13 g/mol
Chemical Formula	C11H10D4N4O4
IUPAC Name	7-((1,3-dioxolan-2-yl-4,4,5,5-d4)methyl)-1,3- dimethyl-3,7-dihydro-1H-purine-2,6-dione
Synonyms	Doxophylline-d4

Synthesis and Isotopic Labeling

The synthesis of **Doxofylline-d4** involves the incorporation of four deuterium atoms into the dioxolane ring of the Doxofylline molecule. While specific, proprietary synthesis protocols may vary, a general approach involves the use of deuterated ethylene glycol during the formation of the dioxolane ring, which is then coupled to the theophylline backbone.

A common synthetic route for the parent compound, Doxofylline, involves the N-alkylation of theophylline with 2-bromomethyl-1,3-dioxolane. For **Doxofylline-d4**, the analogous deuterated bromo-reagent would be required.

Mechanism of Action of the Parent Compound: Doxofylline

Doxofylline exerts its therapeutic effects through a distinct pharmacological profile that differs from older methylxanthines like theophylline. Its primary mechanisms include:

Phosphodiesterase (PDE) Inhibition: While the exact mechanism is still under investigation,
Doxofylline is thought to inhibit phosphodiesterase enzymes, leading to an increase in
intracellular cyclic adenosine monophosphate (cAMP) and subsequent relaxation of
bronchial smooth muscle.[1][2] However, some studies suggest it does not significantly
inhibit known PDE isoforms except for a modest effect on PDE2A1 at high concentrations.[3]
 [4]

Foundational & Exploratory

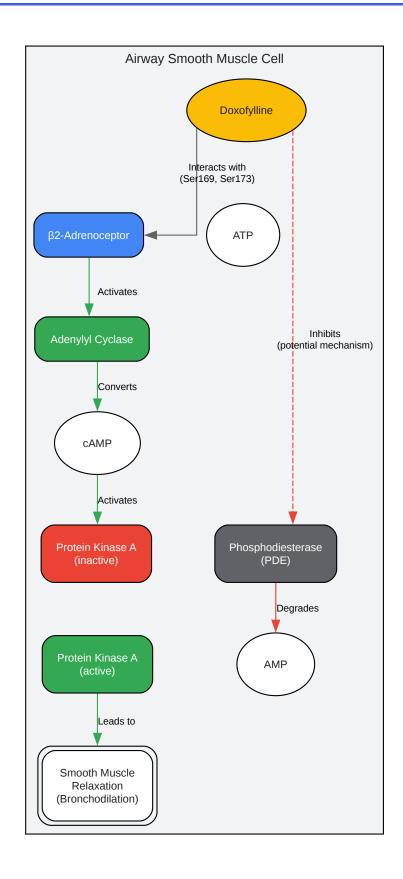




- Interaction with β2-Adrenoceptors: Studies have shown that Doxofylline interacts with β2-adrenoceptors, which contributes to the relaxation of airway and vascular smooth muscle.[1]
 [3] Molecular docking studies suggest that hydrogen bonds are formed between Doxofylline and serine residues (Ser169 and Ser173) of the β2-adrenoceptor.[1][5]
- Reduced Adenosine Receptor Antagonism: Unlike theophylline, Doxofylline has a
 significantly lower affinity for adenosine A1 and A2A receptors.[3] This is believed to account
 for its improved safety profile, particularly the reduced incidence of cardiac and central
 nervous system side effects.[3]

Below is a diagram illustrating the proposed signaling pathway for Doxofylline-induced bronchodilation.





Click to download full resolution via product page

Caption: Proposed signaling pathway of Doxofylline in airway smooth muscle cells.



Experimental Protocols and Applications

Doxofylline-d4 is crucial for the accurate quantification of Doxofylline in biological samples. Below are representative experimental methodologies where **Doxofylline-d4** serves as an indispensable tool.

Objective: To determine the concentration of Doxofylline in human plasma over time.

Methodology:

- Sample Preparation:
 - Aliquots of human plasma are thawed.
 - Doxofylline-d4 working solution (as an internal standard) is added to each plasma sample.
 - Protein precipitation is performed by adding methanol, followed by vortexing and centrifugation to separate the supernatant.
- · Chromatographic Separation:
 - The supernatant is injected into an ultra-performance liquid chromatography (UPLC) system.
 - Separation is achieved on a C18 column (e.g., Kinetex EVO C18, 50 × 2.1 mm, 5 μm) with a gradient mobile phase, typically consisting of an aqueous solution with formic acid and an organic solvent like acetonitrile.[6][7]
- Mass Spectrometric Detection:
 - The eluent from the UPLC is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source.
 - Detection is performed in multiple reaction monitoring (MRM) mode.
 - The mass transitions monitored are approximately m/z 267.0 → 181.0 for Doxofylline and m/z 271.2 → 181.1 for Doxofylline-d4.[6][7]



· Quantification:

- A calibration curve is generated by plotting the peak area ratio of Doxofylline to
 Doxofylline-d4 against known concentrations of Doxofylline.
- The concentration of Doxofylline in the test samples is determined from this curve.

Table 2: UPLC-MS/MS Method Parameters

Parameter	Typical Value/Condition	
Column	Kinetex EVO C18 (50 × 2.1 mm, 5 μm)	
Mobile Phase A	0.3% Formic Acid in Water	
Mobile Phase B	90% Acetonitrile with 0.3% Formic Acid	
Flow Rate	0.3 mL/min	
Ionization Mode	Positive Electrospray Ionization (ESI+)	
MRM Transition (Doxofylline)	m/z 267.0 → 181.0	
MRM Transition (Doxofylline-d4)	m/z 271.2 → 181.1	
Linear Range	20.0 to 16,000 ng/mL	

Data adapted from a validated UPLC-MS/MS method.[6][7]



Click to download full resolution via product page

Caption: Experimental workflow for a pharmacokinetic study using **Doxofylline-d4**.



Objective: To evaluate the anti-inflammatory and bronchodilator effects of Doxofylline in a murine model of asthma.

Methodology:

- Sensitization: Mice (e.g., BALB/c) are sensitized by intraperitoneal injections of an allergen, such as ovalbumin (OVA), mixed with an adjuvant like aluminum hydroxide.
- Challenge: After the sensitization period, mice are challenged by intranasal administration or inhalation of OVA to induce an asthmatic response.
- Treatment: Doxofylline is administered to the treatment group (e.g., orally or intraperitoneally) prior to the allergen challenge. A vehicle control group receives the vehicle alone.
- Assessment of Airway Hyperresponsiveness (AHR): AHR is measured using techniques like whole-body plethysmography in response to increasing concentrations of a bronchoconstrictor (e.g., methacholine).
- Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze the influx of inflammatory cells (e.g., eosinophils, neutrophils).
- Histopathology: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin or Periodic acid-Schiff) to assess inflammation and mucus production.
- Cytokine Analysis: Levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid or lung homogenates are measured by ELISA.

Objective: To determine the inhibitory effect of Doxofylline on PDE activity.

Methodology:

- Enzyme and Substrate Preparation: Recombinant human PDE enzymes (e.g., PDE2A1, PDE4B) are used. The substrate, cAMP or cGMP, is prepared in an assay buffer.
- Inhibition Assay:



- The PDE enzyme is incubated with varying concentrations of Doxofylline (or a control inhibitor like IBMX) in a microplate.
- The reaction is initiated by adding the cyclic nucleotide substrate.
- The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

Detection:

- The amount of remaining substrate or the product (AMP or GMP) is quantified. This can be done using various methods, such as commercially available fluorescence polarizationbased assays (e.g., PDE-Glo™).[8]
- Data Analysis: The concentration of Doxofylline that produces 50% inhibition of the enzyme activity (IC₅₀) is calculated from the concentration-response curve.

Comparative Efficacy and Safety Data

Clinical trials have compared the efficacy and safety of Doxofylline with theophylline and placebo. Doxofylline generally shows comparable efficacy to theophylline but with a significantly better safety profile.

Table 3: Summary of Clinical Trial Data (Doxofylline vs. Theophylline)



Parameter	Doxofylline (400 mg t.i.d.)	Theophylline (250 mg t.i.d.)	Reference
Change in FEV1	Statistically significant improvement vs. placebo	Statistically significant improvement vs. placebo	[9]
Asthma Attack Rate	Significantly decreased	Significantly decreased	[9]
Rescue Medication Use	Significantly decreased	Significantly decreased	[9]
Treatment Discontinuation due to Adverse Events	Significantly lower than theophylline (p=0.001)	-	[9]
Common Adverse Events	Nausea, headache, dyspepsia	Higher incidence of gastrointestinal and CNS side effects	[3]

This guide provides a foundational understanding of **Doxofylline-d4**, its applications, and the pharmacological basis of its parent compound. For specific experimental applications, it is recommended to consult detailed, peer-reviewed literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Potential of doxofylline in the treatment of chronic obstructive airway diseases (Review) PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxofylline is not just another theophylline! PMC [pmc.ncbi.nlm.nih.gov]







- 4. The mechanism of action of doxofylline is unrelated to HDAC inhibition, PDE inhibition or adenosine receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identifying the antiasthmatic target of doxofylline using immobilized β2 -adrenoceptor based high-performance affinity chromatography and site-directed molecular docking PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A validated method for the determination of doxofylline and its pharmacokinetic application in healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Medical Science Monitor | Efficacy and safety of doxofylline compared to the ophylline in chronic reversible asthma a double-blind randomized placebo-controlled multicentre clinical trial Article abstract #420864 [medscicaserep.com]
- To cite this document: BenchChem. [Doxofylline-d4 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12418633#doxofylline-d4-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com